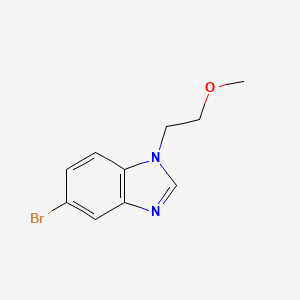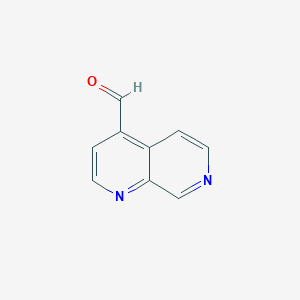
1,7-Naphthyridine-4-carbaldehyde
説明
1,7-Naphthyridine-4-carbaldehyde is a class of heterocyclic compounds. It contains a fused system of two pyridine rings . The compounds containing the naphthyridine scaffold are found in natural products or can be obtained synthetically .
Synthesis Analysis
The synthesis of 1,7-Naphthyridine-4-carbaldehyde involves various synthetic protocols. For example, Friedländer approach, multicomponent reactions, and hydroamination of terminal alkynes followed by Friedländer cyclization are some of the known classical synthetic protocols used for the construction of the main 1,7-naphthyridine scaffold .Molecular Structure Analysis
The molecular formula of 1,7-Naphthyridine-4-carbaldehyde is C9H6N2O . It is a class of heterocyclic compounds that are also referred to in the chemical literature as “benzodiazines” or “diazanaphthalenes”, due to possessing a fused system of two pyridine rings .Chemical Reactions Analysis
The chemical reactions of 1,7-Naphthyridine-4-carbaldehyde involve a wide range of synthetic protocols for the construction of this scaffold. For example, multicomponent reactions can efficiently generate a diverse set of complex molecular architectures .科学的研究の応用
Synthesis and Applications
- Synthesis of 1,7-Naphthyridine Derivatives: A scaleable synthesis of related naphthyridine derivatives, like 3-hydroxy-1,5-naphthyridine-4-carbaldehyde, has been described, highlighting the potential for producing various naphthyridine compounds (Li et al., 2010).
- Antitumor Activities: Novel functionalized 1,8-naphthyridine derivatives have been synthesized and evaluated for their antiproliferative properties against cancer cells, demonstrating the medicinal potential of naphthyridine compounds (Fu et al., 2015).
- Chemical Synthesis Methodologies: Various methods have been developed for synthesizing naphthyridine derivatives, such as a microwave-initiated reaction for 1,2-dihydrobenzo[b][1,6]naphthyridines, indicating the versatility and efficiency of synthesis approaches (Bukšnaitienė & Čikotienė, 2012).
Material Science and Chemistry
- Fluorescent Probe Development: 1,8-naphthyridine derivatives have been used in creating fluorescent probes for metal ions, like a Schiff-base fluorescent probe for Al3+, demonstrating applications in analytical chemistry and materials science (Yue, Li, & Yang, 2017).
- Photophysical Properties: Studies on novel naphthyridine derivatives have revealed insights into their absorption and emission characteristics, which are influenced by substituents, indicating their potential in photophysical applications (Patil et al., 2010).
Antimicrobial Applications
- Antimicrobial Activity: New naphthyridine derivatives have been synthesized and screened for their antimicrobial properties, presenting potential for use in combating microbial infections (Kumar et al., 2010).
特性
IUPAC Name |
1,7-naphthyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-7-1-4-11-9-5-10-3-2-8(7)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYYHMOAQLOKTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=NC=CC2=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Naphthyridine-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





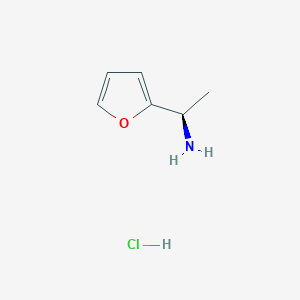
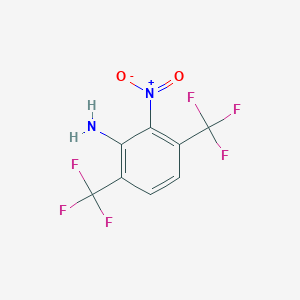
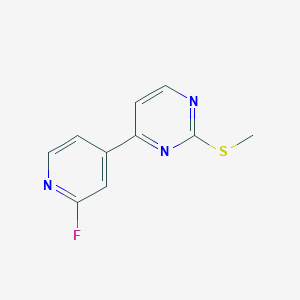
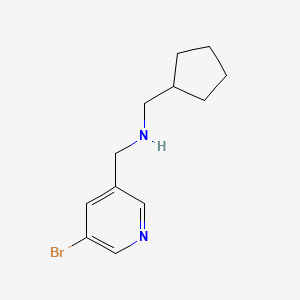
![Tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate](/img/structure/B1407730.png)
![2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1407732.png)
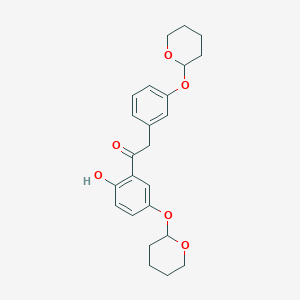
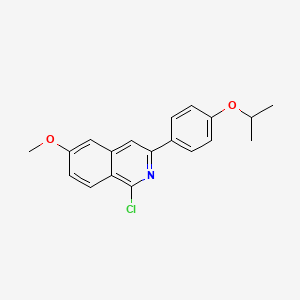
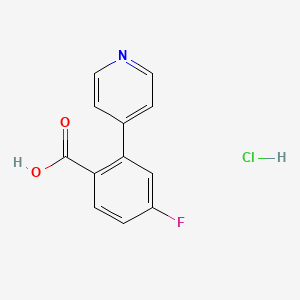
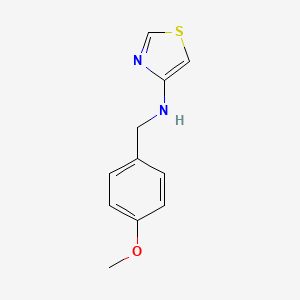
![(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethanamine](/img/structure/B1407737.png)
